2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide 2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide
Brand Name: Vulcanchem
CAS No.: 680217-81-6
VCID: VC7921812
InChI: InChI=1S/C13H6Cl2F4N2O/c14-10-8(5-9(16)11(15)21-10)12(22)20-7-3-1-2-6(4-7)13(17,18)19/h1-5H,(H,20,22)
SMILES: C1=CC(=CC(=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F)C(F)(F)F
Molecular Formula: C13H6Cl2F4N2O
Molecular Weight: 353.1 g/mol

2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide

CAS No.: 680217-81-6

Cat. No.: VC7921812

Molecular Formula: C13H6Cl2F4N2O

Molecular Weight: 353.1 g/mol

* For research use only. Not for human or veterinary use.

2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide - 680217-81-6

Specification

CAS No. 680217-81-6
Molecular Formula C13H6Cl2F4N2O
Molecular Weight 353.1 g/mol
IUPAC Name 2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C13H6Cl2F4N2O/c14-10-8(5-9(16)11(15)21-10)12(22)20-7-3-1-2-6(4-7)13(17,18)19/h1-5H,(H,20,22)
Standard InChI Key XZBMORMRCSKHHD-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2,6-Dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide (CAS No. 680217-81-6) is a polyhalogenated organic compound with the molecular formula C₁₃H₆Cl₂F₄N₂O and a molecular weight of 353.1 g/mol. Its IUPAC name, 2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide, reflects the substitution pattern: chlorine atoms at positions 2 and 6 of the pyridine ring, a fluorine at position 5, and a trifluoromethylphenyl group attached via an amide linkage at position 3.

The compound’s SMILES notation (C1=CC(=CC(=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F)C(F)(F)F) and InChIKey (XZBMORMRCSKHHD-UHFFFAOYSA-N) provide precise structural descriptors for computational modeling.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₆Cl₂F₄N₂O
Molecular Weight353.1 g/mol
CAS Number680217-81-6
IUPAC Name2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
SMILESC1=CC(=CC(=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F)C(F)(F)F
LogP (Lipophilicity)Estimated 3.8–4.2

Structural Significance

The trifluoromethyl (-CF₃) group on the phenyl ring contributes to enhanced lipophilicity and electron-withdrawing effects, which stabilize the amide bond against enzymatic degradation. Concurrently, the 2,6-dichloro-5-fluoro substitutions on the pyridine core improve π-π stacking interactions with hydrophobic protein pockets, a feature critical for kinase inhibition .

Synthesis and Manufacturing

Conventional Synthesis Pathways

The synthesis typically begins with 2,6-dichloro-5-fluoronicotinic acid as a precursor. In a representative protocol :

  • Chlorination: 2,6-Dihydroxy-5-fluoro-3-cyanopyridine is treated with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 80–104°C to yield 2,6-dichloro-3-cyano-5-fluoropyridine.

  • Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid using concentrated sulfuric acid, forming 2,6-dichloro-5-fluoronicotinic acid.

  • Amide Coupling: The acid is activated to an acyl chloride (e.g., using thionyl chloride) and reacted with 3-(trifluoromethyl)aniline in dichloroethane (DCE) to form the final product .

Process Optimization

Early methods suffered from byproduct formation, such as 2,4,6-trichloro-3-cyano-5-fluoropyridine, which complicated purification . Modern protocols address this by:

  • Temperature Control: Maintaining reaction temperatures below 30°C during chlorination minimizes trichloro byproducts .

  • Solvent Selection: Using 1,2-dichloroethane (DCE) improves yield during the coupling step by enhancing reactant solubility .

  • Catalytic Additives: Lewis acids like zinc chloride accelerate amide bond formation while reducing side reactions.

Table 2: Synthesis Yield Comparison

StepYield (Traditional)Yield (Optimized)
Chlorination65–70%85–90%
Hydrolysis75–80%90–95%
Amide Coupling60–65%80–85%

Applications in Drug Development

Role in Oncology

This compound serves as a key intermediate in synthesizing Sotorasib (AMG 510), an FDA-approved drug for KRAS G12C-mutated non-small cell lung cancer (NSCLC) . Its structural framework is also being explored in:

  • Olutasidenib Analogues: Targeting IDH1-mutant gliomas .

  • Kinase Inhibitors: Modulating BRAF and EGFR signaling pathways.

Agricultural Chemistry

Preliminary studies suggest utility in agrochemicals due to its stability under UV exposure and soil persistence. Potential applications include:

  • Herbicides: Disrupting plant acetolactate synthase (ALS).

  • Fungicides: Inhibiting fungal cytochrome P450 sterol demethylase.

Research Advancements and Challenges

Recent Innovations

  • Green Chemistry Approaches: replacing POCl₃ with phosphorous trichloride (PCl₃) and ionic liquids reduces environmental impact .

  • Continuous Flow Synthesis: Microreactor systems achieve 95% yield in amide coupling steps, surpassing batch processes.

Persistent Challenges

  • Byproduct Management: Trichlorinated impurities remain a concern despite optimized protocols .

  • Scalability: Multi-ton production requires addressing exothermic reactions and solvent recovery .

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